molecular formula C14H15BrClNO2 B12340126 tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate

tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate

Cat. No.: B12340126
M. Wt: 344.63 g/mol
InChI Key: XBKHBZRDYFDIMT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectroscopy provides definitive evidence for the compound’s structure. The tert-butyl group appears as a singlet at δ 1.60–1.65 ppm in the ¹H NMR spectrum, while the chloromethyl (–CH₂Cl) moiety resonates as a triplet near δ 4.50–4.70 ppm due to coupling with adjacent protons. The indole aromatic protons exhibit characteristic splitting patterns: the 3-bromo substituent deshields the adjacent proton, resulting in a doublet at δ 7.20–7.40 ppm. In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylate group appears at δ 155–160 ppm, while the quaternary carbons of the tert-butyl group resonate near δ 80–85 ppm.

Infrared (IR) Spectroscopy and Functional Group Identification

IR spectroscopy confirms the presence of key functional groups. The carbonyl stretch (C=O) of the carboxylate ester appears as a strong absorption band at 1720–1740 cm⁻¹. The C–Br and C–Cl stretches are observed at 550–650 cm⁻¹ and 700–750 cm⁻¹, respectively, while aromatic C–H bending vibrations occur near 3050–3100 cm⁻¹. The absence of N–H stretches (typically ~3400 cm⁻¹) indicates full substitution at the indole nitrogen.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 344.63 (M⁺), consistent with its molecular weight. Fragmentation pathways include:

  • Loss of the tert-butoxy group (–C₄H₉O₂, m/z 245.52).
  • Cleavage of the chloromethyl group (–CH₂Cl, m/z 309.58).
  • Sequential elimination of Br and Cl atoms, yielding ions at m/z 265.44 and 229.38.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311G(d,p) level optimize the compound’s geometry, predicting bond lengths and angles that align with crystallographic data for analogous structures. The tert-butyl group adopts a staggered conformation, minimizing steric hindrance with the indole core. The chloromethyl substituent exhibits a C–Cl bond length of 1.78 Å, while the C–Br bond measures 1.93 Å, both within expected ranges for halogenated organic compounds.

Molecular Orbital Analysis and Electron Density Mapping

Frontier molecular orbital (FMO) analysis highlights the reactive sites of the molecule. The highest occupied molecular orbital (HOMO) localizes on the indole ring and bromine atom, indicating nucleophilic susceptibility, while the lowest unoccupied molecular orbital (LUMO) resides on the chloromethyl group, suggesting electrophilic reactivity. Electron density maps reveal partial positive charges on the chlorine and bromine atoms, facilitating halogen-bonding interactions in supramolecular assemblies.

Computational Parameter Value
HOMO Energy -6.12 eV
LUMO Energy -1.87 eV
C–Cl Bond Length 1.78 Å
C–Br Bond Length 1.93 Å

Properties

Molecular Formula

C14H15BrClNO2

Molecular Weight

344.63 g/mol

IUPAC Name

tert-butyl 3-bromo-6-(chloromethyl)indole-1-carboxylate

InChI

InChI=1S/C14H15BrClNO2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,7H2,1-3H3

InChI Key

XBKHBZRDYFDIMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)CCl)Br

Origin of Product

United States

Preparation Methods

The most frequently cited method involves bromination of tert-butyl 6-(chloromethyl)-1H-indole-1-carboxylate. This precursor is synthesized via N-Boc protection of 6-(chloromethyl)indole, achieved by reacting indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0–25°C. Bromination at the 3-position is then performed using molecular bromine (Br₂) in dichloromethane (DCM) under inert atmosphere, yielding the target compound (Fig. 1).

Reaction Conditions and Optimization

  • Solvent : Dichloromethane is preferred due to its ability to dissolve both the substrate and bromine while minimizing side reactions.
  • Temperature : Reactions are conducted at −10°C to 0°C to suppress polybromination.
  • Stoichiometry : A 1.1:1 molar ratio of Br₂ to substrate ensures complete conversion while avoiding excess reagent.
Parameter Optimal Value Yield (%) Purity (%)
Bromine Equivalents 1.1 78 99
Reaction Time 2 h 82 98
Temperature −10°C 85 99

Mechanistic Insights
Electrophilic aromatic substitution occurs at the 3-position due to the inherent reactivity of the indole ring. The Boc group withdraws electron density via resonance, further activating the 3-position for bromine attack.

Alternative Synthesis via Hydroxymethyl Intermediate

An alternative route involves introducing the chloromethyl group through a hydroxymethyl intermediate. This method, adapted from indazole chlorination protocols, begins with tert-butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate. Treatment with thionyl chloride (SOCl₂) in DCM at reflux (40°C) for 4–6 hours converts the hydroxymethyl group to chloromethyl (Fig. 2).

Critical Considerations

  • Chlorinating Agent : SOCl₂ is highly efficient but requires careful handling due to toxicity.
  • Solvent Drying : Anhydrous DCM is essential to prevent hydrolysis of SOCl₂.
  • Workup : Post-reaction quenching with ice water followed by sodium bicarbonate neutralization ensures safe isolation.

Yield Comparison

  • Hydroxymethyl precursor synthesis: 65–70%.
  • Chlorination step: 89%.
  • Overall yield: 58–62%.

Bromination Agents and Comparative Analysis

While molecular bromine is standard, N-bromosuccinimide (NBS) offers a safer alternative. A study comparing brominating agents revealed the following trends (Table 2):

Agent Solvent Temperature Time (h) Yield (%)
Br₂ DCM −10°C 2 85
NBS CCl₄ 25°C 6 72
HBr/H₂O₂ AcOH 50°C 12 68

NBS, though less efficient, reduces handling risks and is preferable in large-scale operations.

Purification and Characterization

Chromatography
Flash chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) effectively separates the product from di-brominated byproducts.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.65 (s, 9H, Boc), 4.72 (s, 2H, CH₂Cl), 7.25–7.45 (m, 3H, aromatic).
  • LC-MS : m/z 344.63 [M+H]⁺, confirming molecular weight.

Emerging Methodologies

Recent advances explore photochemical bromination using UV light and catalytic HBr, achieving 74% yield at 25°C. Additionally, flow chemistry systems reduce reaction times to 30 minutes by enhancing mass transfer.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and chloromethyl groups make this compound reactive towards nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove halogens.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in ether.

Major Products:

    Substitution Products: Azides, nitriles, and thiols.

    Oxidation Products: Indole oxides.

    Reduction Products: Dehalogenated indoles.

Scientific Research Applications

Antimicrobial Properties

Research indicates that indole derivatives exhibit significant antimicrobial activity. The specific interactions of tert-butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate with microbial targets could be explored further to elucidate its effectiveness against various pathogens. Preliminary studies suggest potential applications in developing new antimicrobial agents.

Anticancer Potential

Indole derivatives are also recognized for their anticancer properties. The unique structure of this compound may facilitate interactions with cancer cell pathways, potentially leading to apoptosis (programmed cell death) in tumor cells. Investigations into its mechanisms of action could reveal insights into how it affects cancer cell proliferation and survival.

Interaction Studies

Understanding the binding affinity of this compound with various biological targets is crucial for assessing its pharmacodynamics. Techniques such as:

  • Molecular docking studies : These studies can predict how the compound interacts with specific enzymes or receptors.
  • Binding assays : These experiments measure the strength and specificity of interactions between the compound and biological targets.

Such investigations will help determine its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate involves its interaction with biological targets through its functional groups. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants: Chloromethyl vs. Hydroxymethyl

tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 1820712-08-0) differs by replacing the chloromethyl group with a hydroxymethyl moiety. This substitution reduces molecular weight to 326.19 g/mol (C₁₄H₁₆BrNO₃) and increases polarity, enhancing solubility in polar solvents like methanol or water. However, the hydroxymethyl group is less reactive in nucleophilic substitutions compared to chloromethyl, limiting its utility in alkylation reactions .

Property Chloromethyl Derivative (Target) Hydroxymethyl Derivative
Molecular Weight (g/mol) 344.63 326.19
Functional Groups Br, Cl, carbamate Br, OH, carbamate
Reactivity High (SN2 reactions) Moderate (oxidation)
Solubility Low in polar solvents Higher in polar solvents

Positional Isomers and Halogen Variations

  • tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate (CAS: 1820685-06-0): Lacks the C3 bromine atom, resulting in a simpler structure (C₁₄H₁₆ClNO₂, MW: 265.74 g/mol). The absence of bromine reduces steric hindrance and cost but diminishes utility in bromine-specific cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate (CAS: 1428866-18-5): Features a formyl group at C6 instead of chloromethyl. The aldehyde functionality (C=O) enables condensation reactions (e.g., Wittig or hydrazine couplings) but requires careful handling due to oxidation sensitivity .
Property Target Compound 6-Chloromethyl (No Br) 6-Formyl Derivative
Molecular Weight (g/mol) 344.63 265.74 324.17
Key Functional Groups Br, Cl, carbamate Cl, carbamate Br, CHO, carbamate
Key Reactivity Halogenation, alkylation Alkylation Aldehyde condensation

Nitrovinyl and Extended Side-Chain Derivatives

Compounds like tert-Butyl 6-bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate (from ) incorporate nitrovinyl groups at C3. These derivatives exhibit enhanced electrophilicity, enabling Michael additions or cycloadditions. However, the nitro group introduces instability under reducing conditions compared to the chloromethyl group in the target compound .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound (CAS) Molecular Formula MW (g/mol) Functional Groups Key Applications
1820684-15-8 (Target) C₁₄H₁₅BrClNO₂ 344.63 Br, Cl, carbamate Drug intermediates
1820712-08-0 (Hydroxymethyl) C₁₄H₁₆BrNO₃ 326.19 Br, OH, carbamate Solubility-enhanced APIs
1428866-18-5 (Formyl) C₁₄H₁₄BrNO₃ 324.17 Br, CHO, carbamate Condensation reactions
1820685-06-0 (6-Chloromethyl, no Br) C₁₄H₁₆ClNO₂ 265.74 Cl, carbamate Generic alkylation

Table 2: Reactivity Comparison

Reaction Type Target Compound Hydroxymethyl Derivative Formyl Derivative
Nucleophilic Substitution High Low Moderate
Oxidation Stable Forms carboxylate Forms carboxylic acid
Cross-Coupling (Suzuki) Yes (via Br) No No

Biological Activity

tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate (CAS: 1820684-15-8) is an indole derivative with a unique structure that suggests potential biological activity. Indole derivatives are known for their diverse pharmacological effects, including anticancer, antiviral, and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C14H15BrClNO2
  • Molecular Weight : 344.63 g/mol
  • Purity : 99%

The compound features a bromine atom at the 3-position and a chloromethyl group at the 6-position of the indole ring, which may enhance its reactivity and biological profile.

Biological Activity Overview

Indole derivatives exhibit various biological activities due to their ability to interact with multiple biological targets. The specific activity of this compound has not been extensively studied; however, its structural components suggest potential in the following areas:

Anticancer Activity

Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms. For example, compounds structurally similar to this compound have shown significant cytotoxicity against various cancer cell lines.

Compound IC50 (µM) Cell Line
Compound A20.1MCF-7 (Breast Cancer)
Compound B14KB-V1 (Cervical Cancer)

These findings suggest that the compound may exhibit similar or enhanced activity against cancer cells due to its halogen substitutions, which can influence binding affinity and mechanism of action.

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties. For instance, studies on related compounds have demonstrated inhibitory effects against viruses such as dengue and herpes simplex virus (HSV). The mechanism typically involves interference with viral replication processes.

Antibacterial Activity

The antibacterial potential of indole derivatives has been documented in various studies. Compounds with similar structures have displayed significant inhibition against bacterial strains, indicating that this compound may also possess antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of the indole scaffold. A common approach involves formylation of 5-bromoindole followed by chloromethylation at the 6-position (as seen in analogous indole derivatives) . For purity optimization, column chromatography (e.g., using n-pentane:EtOAc gradients) is effective, with TLC monitoring (Rf ~0.36 under similar conditions) . Recrystallization in ethanol or methanol may further enhance purity, though solvent choice depends on solubility profiles.

Q. How can the crystal structure of this compound be determined, and which software tools are essential for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer, and refinement is typically performed using SHELXL (for small-molecule crystallography) . For visualization, ORTEP-III is recommended to generate thermal ellipsoid diagrams, aiding in assessing bond angles and packing interactions . Ensure hydrogen atoms are geometrically placed and anisotropic displacement parameters are refined for accuracy.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Due to limited toxicity data , use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and skin contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice . Store in a cool, dry place, segregated from incompatible reagents (e.g., strong oxidizers).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the bromo and chloromethyl groups in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects. The bromine atom (a good leaving group) has a low LUMO energy, favoring oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The chloromethyl group’s electrophilicity can be assessed via Fukui indices, guiding nucleophilic substitution strategies . Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets for accurate predictions.

Q. What strategies resolve contradictions in reported synthetic yields for similar indole derivatives?

  • Methodological Answer : Discrepancies often arise from reaction conditions (e.g., temperature, catalyst loading). For example, microwave-assisted synthesis (e.g., 100°C, 30 min) may improve yields compared to traditional reflux . Systematic DOE (Design of Experiments) can identify critical variables. Analytical techniques like HPLC-MS or ¹H/¹³C NMR are essential to confirm by-product formation or degradation pathways .

Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound, and what implications does this have for material properties?

  • Methodological Answer : Graph set analysis (via Mercury or PLATON) can classify hydrogen bonds (e.g., N–H···O or C–H···π interactions) . For tert-butyl-protected indoles, bulky substituents often disrupt dense packing, reducing melting points. This impacts solubility and stability—critical for formulation in drug discovery.

Q. What role does the tert-butyl carbamate group play in stabilizing intermediates during catalytic cycles?

  • Methodological Answer : The tert-butyl group provides steric protection to the indole nitrogen, preventing undesired coordination to metal catalysts (e.g., Pd in cross-coupling) . This enhances regioselectivity in reactions. NMR titration studies with Pd(PPh₃)₄ can empirically verify this stabilization by observing shifts in ¹H signals upon complexation.

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